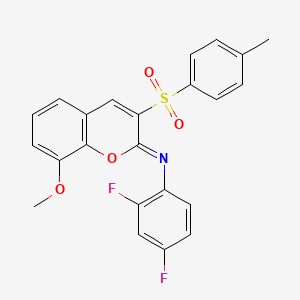

![molecular formula C21H16N4O3 B2401167 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 862810-27-3](/img/structure/B2401167.png)

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

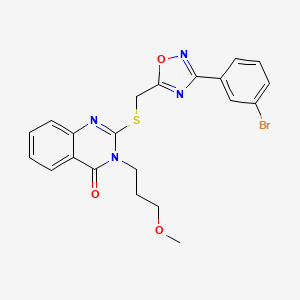

“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that falls under the category of benzo[4,5]imidazo[1,2-a]pyrimidines . These compounds are important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .

Synthesis Analysis

The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines has been achieved through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . An efficient and recyclable catalyst for the synthesis of these compounds is the Brønsted acidic ionic liquid . The reactions proceed smoothly with a broad scope of substrates, providing the expected products in good to excellent yields under an atom-economical pathway .Chemical Reactions Analysis

The chemical reactions involving benzo[4,5]imidazo[1,2-a]pyrimidines have been studied extensively. These reactions include carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reaction .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound has shown promise as a potential anticancer agent. Researchers have synthesized novel KRAS G12C inhibitors based on the imidazo[1,2-a]pyridine scaffold. These inhibitors exhibit covalent binding to the KRAS G12C-mutated NCI-H358 cells, making them a potential lead compound for treating intractable cancers .

Antimicrobial Activity

While specific studies on this compound’s antimicrobial properties are limited, its structural features suggest potential applications. Further investigation is needed to explore its effectiveness against bacteria and fungi .

Gastric Ulcer Treatment

Some imidazo pyridinone compounds have demonstrated efficacy in treating gastric ulcers. Investigating whether this compound shares similar properties could be worthwhile .

Wirkmechanismus

Target of Action

The compound, N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide, belongs to the class of nitrogen heterocycles . Nitrogen heterocycles are found in various enzymes, proteins, and most importantly, DNA . They are quite important due to their ability to bind with various living systems . Therefore, the primary targets of this compound could be certain enzymes or proteins within the cell.

Mode of Action

It’s known that many drugs containing nitrogen heterocycles at their cores have the ability to bind with various living systems . This suggests that the compound might interact with its targets, possibly causing changes in their function or activity.

Biochemical Pathways

Given the compound’s potential to bind with various living systems , it can be inferred that it may influence a variety of biochemical pathways, depending on the specific targets it interacts with.

Pharmacokinetics

The synthesis of similar compounds has been reported to proceed smoothly with a broad scope of substrates, providing the expected products in good to excellent yields under an atom-economical pathway . This suggests that the compound might have favorable bioavailability.

Result of Action

It’s known that many drugs containing nitrogen heterocycles at their cores have the ability to bind with various living systems . This suggests that the compound might cause changes at the molecular and cellular level, possibly altering the function or activity of its targets.

Action Environment

The synthesis of similar compounds has been reported to proceed under metal-free and solvent-free conditions , suggesting that the compound might be stable under a variety of environmental conditions.

Eigenschaften

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c1-13-3-4-14(17-11-25-8-2-7-22-21(25)24-17)9-16(13)23-20(26)15-5-6-18-19(10-15)28-12-27-18/h2-11H,12H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERUCAAHCORNBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)

![Ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)

![Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2401101.png)

![Ethyl 4-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2401106.png)